6-amino-N-[(2-bromophenyl)methyl]pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
6-amino-N-[(2-bromophenyl)methyl]pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2S/c13-11-4-2-1-3-9(11)7-16-19(17,18)10-5-6-12(14)15-8-10/h1-6,8,16H,7H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZZDMGORZJZEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C2=CN=C(C=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
6-amino-N-[(2-bromophenyl)methyl]pyridine-3-sulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase, by binding to their active sites and preventing their normal function. Additionally, it can interact with proteins involved in signal transduction pathways, potentially altering their activity and affecting downstream cellular processes. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with target biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, by modulating the activity of key proteins involved in these pathways. It can also affect gene expression by altering the transcriptional activity of certain genes, leading to changes in cellular metabolism and function. Furthermore, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, and modulating their activity. For example, it can inhibit enzyme activity by occupying the enzyme’s active site and preventing substrate binding. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cellular context. In some cases, prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold for these effects can vary depending on the specific animal model and the route of administration.
Biological Activity
6-amino-N-[(2-bromophenyl)methyl]pyridine-3-sulfonamide is a sulfonamide compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article explores the compound's biological activity, including its mechanisms of action, synthesis, and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₂BrN₃O₂S, with a molecular weight of 342.21 g/mol. The compound features a pyridine ring substituted with an amino group and a sulfonamide moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂BrN₃O₂S |
| Molecular Weight | 342.21 g/mol |
| Structural Features | Pyridine ring, sulfonamide group |
Antimicrobial Activity
Research indicates that sulfonamide compounds, including this compound, exhibit significant antibacterial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as a new antibiotic agent. The mechanism of action is believed to involve the inhibition of bacterial folate synthesis, similar to other sulfonamides.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that derivatives of sulfonamides can induce apoptosis in cancer cell lines. For instance, compounds structurally related to this compound have shown promising results against various cancer types by inducing cell cycle arrest and apoptosis.
Case Study: Apoptosis Induction
A study investigating the effects of similar compounds revealed that treatment with certain derivatives led to significant increases in early and late apoptotic cells across multiple cancer cell lines (Table 1).
| Cell Line | % Early Apoptosis | % Late Apoptosis | % Necrosis | % Total Apoptosis |
|---|---|---|---|---|
| A-2780 | 2.38 | 22.02 | 9.41 | 33.81 |
| HT-29 | 1.61 | 26.24 | 14.51 | 42.36 |
| MCF-7 | 3.82 | 23.71 | 11.75 | 39.28 |
| HepG2 | 0.84 | 18.97 | 8.81 | 28.62 |
This data suggests that the presence of the sulfonamide group is crucial for cytotoxic activity against cancer cells.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Folate Synthesis : Similar to traditional sulfonamides, this compound likely inhibits dihydropteroate synthase, disrupting folate metabolism in bacteria.
- Induction of Apoptosis : The compound may activate caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Studies indicate that it can cause cell cycle arrest at various phases (G1/S and G2/M), highlighting its potential as an anticancer agent.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the pyridine ring.
- Introduction of the bromine substituent.
- Attachment of the amino and sulfonamide groups.
These synthetic pathways are crucial for tailoring the compound's properties for specific biological activities.
Comparison with Similar Compounds
Positional Isomerism: 2-Bromo vs. 3-Bromo Substitution
- 6-Amino-N-[(2-bromophenyl)methyl]pyridine-3-sulfonamide (Target Compound): Bromine at the ortho position (2-bromo) on the benzyl group. Molecular weight: 342.21 g/mol .
- 6-Amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide (Analog): Bromine at the meta position (3-bromo) on the benzyl group. While sharing the same molecular formula (C₁₂H₁₂BrN₃O₂S), the altered bromine position may affect steric hindrance, electronic distribution, and binding interactions with biological targets .
Key Insight: Positional isomerism can significantly alter molecular recognition.
Halogen Variation: Bromine vs. Chloro/Fluoro Substitution
Comparison :
- Chlorine (smaller atomic radius than bromine) may reduce hydrophobic interactions but enhance solubility.
- N-methylation could enhance membrane permeability but reduce hydrogen-bonding capacity.
Complex Derivatives: Biphenyl and Cyclohexylamino Modifications
- 6-Amino-N-(4’-((trans)-2-((4-aminocyclohexyl)amino)cyclopropyl)-[1,1’-biphenyl]-3-yl)pyridine-3-sulfonamide (Patent Example): Features a biphenyl group and a trans-cyclopropyl-cyclohexylamino moiety. Molecular weight: 487.27 g/mol (as hydrochloride salt) .
Comparison :
- The extended biphenyl system and cyclohexylamino group likely enhance target specificity (e.g., kinase inhibition) but may reduce oral bioavailability due to increased molecular weight (>500 g/mol when protonated).
- The compound’s 1H NMR data (e.g., δ 8.11 ppm for aromatic protons) suggests distinct electronic environments compared to simpler analogs .
Data Table: Structural and Physicochemical Comparison
Preparation Methods
Sulfonylation of Aminopyridine Derivatives
A common approach involves the reaction of a chlorosulfonyl derivative with an amine-containing pyridine:
Step 1: Preparation of chlorosulfonyl intermediate
Chlorosulfonylacetic acid ethyl ester or a related sulfonyl chloride is reacted with triethylamine in dichloromethane (DCM) to generate an arylsulfonyl intermediate.Step 2: Formation of sulfonamide
The sulfonyl intermediate is then reacted with 6-amino-pyridine-3-amine or its derivatives to form the sulfonamide bond. This step typically proceeds under mild conditions with base catalysis to facilitate nucleophilic attack of the amine on the sulfonyl chloride.Step 3: Functionalization of the aromatic substituent
The 2-bromobenzyl group is introduced via nucleophilic substitution or reductive amination with 2-bromobenzyl halides or derivatives, attaching the bromophenylmethyl moiety to the sulfonamide nitrogen.
This sequence is supported by synthetic routes for related sulfonamides, where condensation of chlorosulfonylacetic acid esters with anilines in the presence of triethylamine yields sulfonamides in high yields.
Alternative Routes Using Sulfonylhydrazides
Another method involves the use of N-cyanoacetoarylsulfonylhydrazides as intermediates:
- These intermediates are synthesized by reacting cyanoacetohydrazide with arylsulfonyl chlorides.
- Subsequent reaction with electrophilic aromatic compounds or acrylonitriles in the presence of base (e.g., potassium hydroxide) in dry dimethylformamide (DMF) leads to cyclized sulfonamide derivatives.
- This method allows for the construction of complex pyridine-sulfonamide frameworks with controlled regioselectivity and functionalization.
Though this approach is more complex, it provides access to diverse pyridine-based sulfonamides with potential for further modification.
Knoevenagel Condensation and Hydrolysis
In some synthetic strategies, Knoevenagel condensation is employed to assemble the sulfonamide framework:
- Arylsulfamoylacetic acid esters are condensed with aromatic aldehydes in the presence of bases like benzylamine or piperidine.
- The resulting products undergo hydrolysis to yield arylsulfamoylacetic acids.
- Further condensation and functional group transformations yield the target sulfonamide compounds.
Data Table: Summary of Key Synthetic Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Chlorosulfonylation | Chlorosulfonylacetic acid ethyl ester + Triethylamine in DCM | Formation of arylsulfonyl intermediate |
| 2 | Sulfonamide formation | Reaction with 6-amino-pyridine derivative | Formation of sulfonamide bond |
| 3 | Aromatic substitution | 2-bromobenzyl halide or derivative | Introduction of 2-bromophenylmethyl group |
| 4 | Knoevenagel condensation | Arylsulfamoylacetic acid ester + aromatic aldehyde + base | Assembly of sulfonamide framework |
| 5 | Hydrolysis | 10% NaOH aqueous solution | Conversion to arylsulfamoylacetic acids |
| 6 | Cyclization via sulfonylhydrazide | N-cyanoacetoarylsulfonylhydrazide + electrophile + KOH in DMF | Formation of cyclized pyridine-sulfonamide derivatives |
Research Findings and Analysis
- The initial condensation of chlorosulfonyl derivatives with amines proceeds with high yields and provides a versatile intermediate for further functionalization.
- The presence of electron-withdrawing groups such as bromine on the aromatic ring can influence the reactivity and bioactivity of the final sulfonamide compound.
- Modifications on the sulfonamide moiety and the pyridine ring significantly affect the biological activity, indicating the importance of precise synthetic control.
- Alternative synthetic routes using sulfonylhydrazides offer access to structurally diverse compounds but require careful control of reaction conditions to avoid side products.
- Knoevenagel condensation strategies allow for the introduction of various substituents and are useful for generating libraries of sulfonamide derivatives for biological screening.
Q & A
Q. What are the optimized synthetic routes for 6-amino-N-[(2-bromophenyl)methyl]pyridine-3-sulfonamide, and how do reaction parameters influence yield and purity?
Answer: The synthesis typically involves coupling a sulfonamide precursor with a bromophenylmethyl group. Key steps include:
- Sulfonylation : Reacting 6-aminopyridine-3-sulfonyl chloride with 2-bromobenzylamine in a polar aprotic solvent (e.g., dimethylformamide) under nitrogen atmosphere.
- Temperature Control : Maintaining reflux conditions (80–100°C) to ensure complete reaction while minimizing side products .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.
Critical Parameters : - Excess 2-bromobenzylamine (1.2–1.5 eq.) improves yield by driving the reaction to completion.
- Solvent choice impacts reaction kinetics; dimethylformamide enhances solubility but may require longer drying times .
Q. What advanced spectroscopic and crystallographic techniques are employed to confirm its molecular structure?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (6.8–8.2 ppm) and sulfonamide NH₂ (5.1–5.3 ppm). Coupling constants (J-values) validate pyridine ring geometry .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals, confirming connectivity between the pyridine and bromophenyl groups.
- X-ray Crystallography : Resolves bond lengths (e.g., S–N: ~1.63 Å) and dihedral angles (e.g., 8–12° between pyridine and benzene rings), confirming stereoelectronic effects .
- Mass Spectrometry (HRMS) : Exact mass (±2 ppm) confirms molecular formula (C₁₂H₁₁BrN₃O₂S).
Advanced Research Questions
Q. How can researchers design experiments to evaluate its biological activity against specific therapeutic targets?
Answer:
- Target Selection : Prioritize targets where sulfonamides show affinity (e.g., carbonic anhydrase, kinase enzymes).
- In Vitro Assays :
- Dose-Response Studies : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ and Hill coefficients.
Q. What strategies are used to analyze structure-activity relationships (SAR) for sulfonamide derivatives?
Answer:
- Substituent Variation : Synthesize analogs with substituents at the pyridine C4 or bromophenyl positions.
- Computational Modeling :
- Docking Studies (AutoDock Vina) : Predict binding modes to carbonic anhydrase IX (PDB: 3IAI).
- QSAR : Use CoMFA/CoMSIA to correlate logP and Hammett σ values with activity .
- Thermodynamic Profiling : Measure ΔG binding via isothermal titration calorimetry (ITC).
Q. Key Findings :
- Electron-withdrawing groups (e.g., -NO₂) on the benzene ring enhance enzyme inhibition but reduce solubility.
- Methylation of the sulfonamide NH₂ abolishes activity due to steric hindrance .
Q. How should contradictory data in solubility or reactivity be addressed during method development?
Answer:
- Solubility Discrepancies :
- Use standardized buffers (e.g., phosphate pH 7.4) and quantify via UV-Vis (λ = 270 nm) with a calibration curve.
- Replicate measurements across labs to identify environmental variables (e.g., humidity during weighing) .
- Reactivity Conflicts :
- Conduct control experiments (e.g., omitting catalysts) to isolate side reactions.
- Use in situ IR spectroscopy to monitor intermediate formation (e.g., sulfonyl chloride degradation) .
Q. Mitigation Strategies :
- Pre-dry solvents over molecular sieves to minimize hydrolysis.
- Validate purity with orthogonal methods (HPLC + NMR) before biological testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
